molecular formula C26H39NO3 B10788884 4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione

4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione

Cat. No.: B10788884
M. Wt: 413.6 g/mol
InChI Key: CIEWIZBPWBLHSB-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VCE-004.3 involves the modification of cannabidiol to introduce an aminoquinone moiety. The specific synthetic route and reaction conditions are detailed in patent WO2015158381 . The process typically involves:

    Oxidation: Cannabidiol is oxidized to form a quinone intermediate.

    Amination: The quinone intermediate undergoes amination to introduce the amino group, resulting in the formation of VCE-004.3.

Industrial Production Methods

Industrial production of VCE-004.3 would likely follow the same synthetic route but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

VCE-004.3 undergoes various chemical reactions, including:

    Oxidation: The quinone moiety can undergo further oxidation.

    Reduction: The quinone can be reduced back to a hydroquinone.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinone moiety can lead to the formation of various oxidized derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

VCE-004.3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VCE-004.3 is unique due to its dual activity as a peroxisome proliferator-activated receptor gamma agonist and cannabinoid receptor type 2 agonist, combined with its ability to modulate cannabinoid receptor type 1.

Properties

Molecular Formula

C26H39NO3

Molecular Weight

413.6 g/mol

IUPAC Name

4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C26H39NO3/c1-6-8-10-12-20-23(27-15-11-9-7-2)25(29)22(26(30)24(20)28)21-16-18(5)13-14-19(21)17(3)4/h16,19,21,27,29H,3,6-15H2,1-2,4-5H3/t19-,21+/m1/s1

InChI Key

CIEWIZBPWBLHSB-CTNGQTDRSA-N

Isomeric SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)[C@H]2C=C(CC[C@@H]2C(=C)C)C)O)NCCCCC

Canonical SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)C2C=C(CCC2C(=C)C)C)O)NCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.